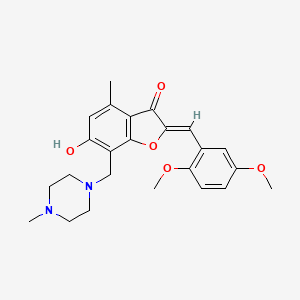
(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention due to its diverse biological activities. Benzofuran compounds are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction . The specific compound may also exhibit similar mechanisms.
Key Findings:
- Apoptosis Induction: Compounds with similar structures have been reported to activate caspases involved in the apoptotic pathway, suggesting that this compound could induce apoptosis in cancer cells .
- Cytotoxicity: The cytotoxic effects against various cancer cell lines were evaluated, showing potential for selective targeting of malignant cells while sparing normal cells.
Anti-inflammatory Properties
Benzofuran derivatives are noted for their anti-inflammatory activities. The compound has been linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1, which play crucial roles in chronic inflammatory diseases .
Mechanism of Action:
- NF-kB Pathway Inhibition: The compound may inhibit NF-kB activation, a transcription factor that regulates the expression of various inflammatory genes. This inhibition could lead to reduced inflammation and pain in conditions such as arthritis and other inflammatory disorders .
Antioxidant Activity
Antioxidant properties are critical for protecting cells from oxidative stress. Studies on related benzofuran compounds indicate a strong capacity to scavenge free radicals and reduce oxidative damage .
Comparative Analysis of Biological Activity
Case Studies
- Apoptosis in K562 Cells:
- Inflammation Models:
科学研究应用
The biological activity of (Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is primarily attributed to its ability to interact with several biological targets. Key areas of interest include:
- Anticancer Activity : The compound shows promise in inhibiting the proliferation of cancer cells.
- Anti-inflammatory Effects : It has potential applications in managing inflammatory diseases by modulating cytokine levels.
- Antimicrobial Properties : The compound may exhibit significant activity against various pathogens.
Anticancer Applications
Research indicates that benzofuran derivatives, including this compound, have notable cytotoxic effects against multiple cancer cell lines. The mechanisms underlying these effects include:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases .
Case Study: Cytotoxicity Assays
In vitro studies utilizing K562 leukemia cells demonstrated that compounds structurally similar to this one can induce apoptosis effectively. The IC50 values for related compounds were observed as low as 5 μM .
Anti-inflammatory Applications
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines such as TNF and IL-1.
Case Study: Anti-inflammatory Studies
A derivative exhibited a 93% reduction in TNF levels in macrophage cells, indicating strong anti-inflammatory potential .
Antimicrobial Properties
Benzofuran derivatives have been documented to possess significant antimicrobial activity against various bacteria and fungi. The presence of specific substituents on the benzofuran ring can enhance this activity.
Case Study: Antimicrobial Testing
Compounds with similar structures showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential efficacy as antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxy group at position 6 | Enhances anti-inflammatory and cytotoxic effects |
| Piperazine substituent | May improve binding affinity to biological targets |
| Thiophene moiety | Potentially increases antimicrobial activity |
Research indicates that modifications to the benzofuran scaffold can significantly alter its biological properties, emphasizing the importance of SAR studies in drug design .
属性
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-15-11-19(27)18(14-26-9-7-25(2)8-10-26)24-22(15)23(28)21(31-24)13-16-12-17(29-3)5-6-20(16)30-4/h5-6,11-13,27H,7-10,14H2,1-4H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBSNZHXWQAZJX-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2)CN4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2)CN4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













